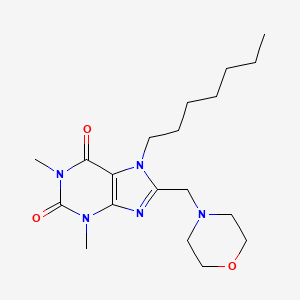

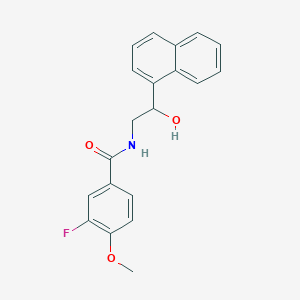

![molecular formula C19H20N2O3S2 B2961375 N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide CAS No. 2034392-54-4](/img/structure/B2961375.png)

N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[b]thiophene derivatives are a class of compounds that have been studied for their affinity towards 5-HT1A receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .

Synthesis Analysis

A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The synthesis involved a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been studied using docking studies . These studies shed light on the relevant electrostatic interactions which could explain the observed affinity for these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[b]thiophene derivatives include a Pd-catalyzed Sonogashira type cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Applications De Recherche Scientifique

Antitumor Activity Evaluation

Research has shown the synthesis and evaluation of derivatives bearing different heterocyclic ring systems, including the structure similar to N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide, for potential antitumor activity. These compounds were screened in vitro against human tumor cell lines derived from nine neoplastic diseases. Among the compounds tested, specific derivatives showed considerable anticancer activity against some cancer cell lines, highlighting their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Studies

Another study focused on the synthesis, characterization, and evaluation of sulfanilamide derivatives, including compounds with structural similarities to this compound, for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, and while some showed no significant antibacterial activity, the research contributes to understanding the structure-activity relationship of sulfanilamide derivatives in antimicrobial applications (Lahtinen et al., 2014).

Synthesis and Evaluation of Antimicrobial Agents

Further research involved the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at developing antimicrobial agents. This study highlights the versatility and potential application of compounds like this compound in creating effective antimicrobial agents through structural modification and evaluation against in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Exploration of Antimalarial and Antiviral Properties

Another significant area of research involves the investigation of sulfonamide derivatives, including structures related to this compound, for their potential antimalarial properties and computational calculations to explore their suitability as COVID-19 drugs. This study provides insights into the reactivity and biological activity of sulfonamide derivatives against malaria and their theoretical effectiveness against SARS-CoV-2 (Fahim & Ismael, 2021).

Mécanisme D'action

Target of Action

Compounds containing a thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives have been shown to interact with various targets to exert their therapeutic effects . For instance, some thiophene derivatives work as serotonin antagonists .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways due to their broad spectrum of biological activity .

Pharmacokinetics

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence its bioavailability.

Result of Action

Thiophene derivatives have been reported to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propriétés

IUPAC Name |

N-[4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-13(11-15-12-25-19-6-4-3-5-18(15)19)21-26(23,24)17-9-7-16(8-10-17)20-14(2)22/h3-10,12-13,21H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKCOFXZRMEPQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)

![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)

![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)

![3-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2961306.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2961312.png)